2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride
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Overview
Description
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride can be achieved through various methods. One common approach involves the fusion of pyridine-3,4-dicarboxylic acids with primary amines. This method can be enhanced by the use of microwave irradiation to improve yields and reaction times . Another method involves the cyclization of intermediates such as 3-chloro-N-[(diphenylphosphoryl)methyl]-N-methylisonicotinamide, followed by dephosphorylation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are introduced into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine and pyrrole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit hematopoietic progenitor kinase 1 (HPK1), which plays a role in cancer cell proliferation . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine: Known for its HIV-1 suppressing properties.
4-Thioxo-1,3-dioxo-4-aminopyrrolo[3,4-C]pyridine: Used in the synthesis of sulfonamides.
2,3-Dihydro-1H-pyrrolo[3,4-B]quinolin-1-one: Evaluated for antileishmanial activity.
Uniqueness: 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is unique due to its specific structural configuration, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-2-8-4-7-5-9-3-6(1)7;/h1-2,4,9H,3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGKSJRAQJZDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=NC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596816 |
Source
|
Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651558-58-6 |
Source
|
Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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